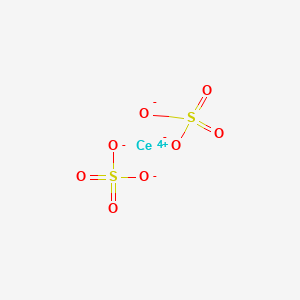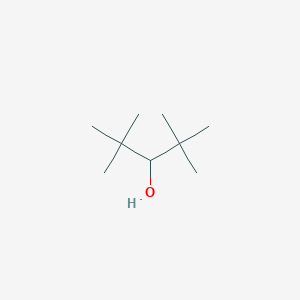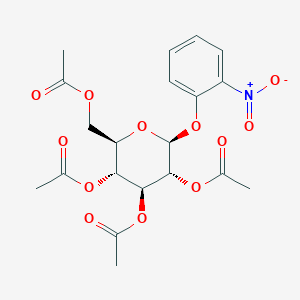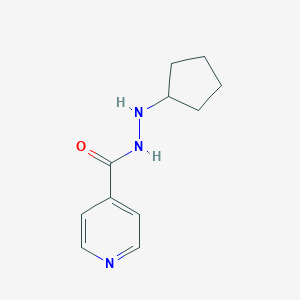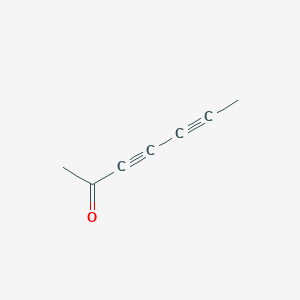
3,5-Heptadiyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Heptadiyn-2-one is a chemical compound with the chemical formula C7H4O. It is a yellowish liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,5-Heptadiyn-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,5-Heptadiyn-2-one have been studied extensively. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,5-Heptadiyn-2-one in lab experiments is its potential for use in the development of new drugs. It is also a useful tool in chemical biology research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-Heptadiyn-2-one. One possible direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3,5-Heptadiyn-2-one can be achieved through various methods. One of the most common methods is the reaction of propargyl alcohol with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of propargyl bromide with sodium acetylide in liquid ammonia.
Wissenschaftliche Forschungsanwendungen
3,5-Heptadiyn-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs and as a tool in chemical biology research.
Eigenschaften
CAS-Nummer |
13879-71-5 |
|---|---|
Produktname |
3,5-Heptadiyn-2-one |
Molekularformel |
C7H6O |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
hepta-3,5-diyn-2-one |
InChI |
InChI=1S/C7H6O/c1-3-4-5-6-7(2)8/h1-2H3 |
InChI-Schlüssel |
WAXKZOQSCPDRLB-UHFFFAOYSA-N |
SMILES |
CC#CC#CC(=O)C |
Kanonische SMILES |
CC#CC#CC(=O)C |
Synonyme |
3,5-Heptadiyn-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



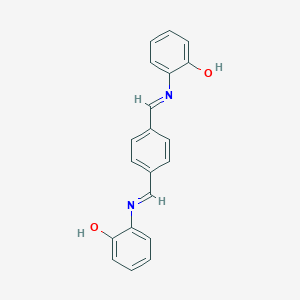
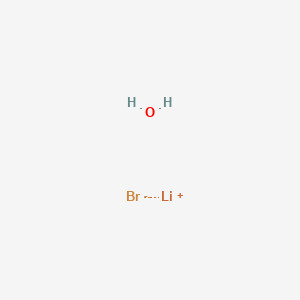
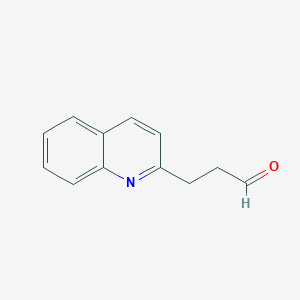
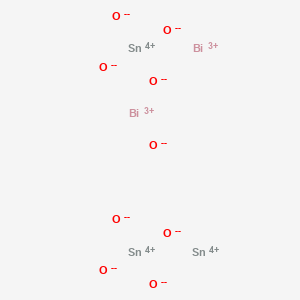
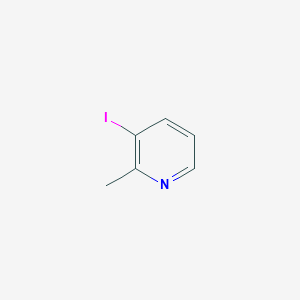
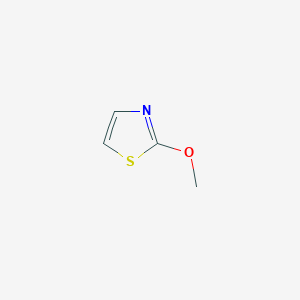
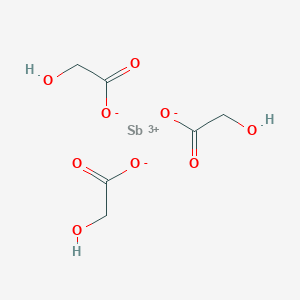
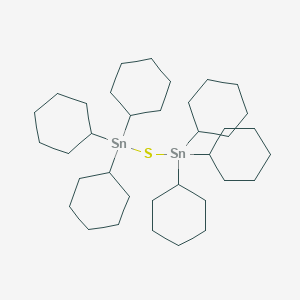
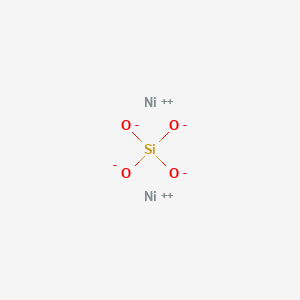
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
